5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole
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Overview
Description
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with ethoxy, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the pyrrole ring. For example, the reaction of an ethoxy-substituted phenylhydrazine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrole nitrogen.
Scientific Research Applications
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
5-Ethoxy-1-methyl-2,3-dihydro-1H-pyrrole: Lacks the phenyl group, which may influence its chemical behavior and applications.
Uniqueness
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3 |
InChI Key |
NSJQJJLOOHKRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(CN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
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